molecular formula C10H5F3O B8805430 1,1,1-trifluoro-4-phenylbut-3-yn-2-one CAS No. 58518-08-4

1,1,1-trifluoro-4-phenylbut-3-yn-2-one

Cat. No.: B8805430
CAS No.: 58518-08-4
M. Wt: 198.14 g/mol
InChI Key: LISOVATZGSPQOC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is an organic compound with the molecular formula C10H5F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a butynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one can be synthesized through various methods. One common synthetic route involves the reaction of this compound with diphenyldiazomethane at 20°C in ethyl ether. This reaction leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition followed by a [3+6]-cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is unique due to its combination of a trifluoromethyl group, a phenyl group, and a butynone structure. This combination imparts distinct chemical reactivity and potential for forming complex cyclic structures through cycloaddition reactions .

Properties

CAS No.

58518-08-4

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

LISOVATZGSPQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylacetylene (10.8 mL, 0.098 mole) was added into a 3-Neck round bottom flask under an atmosphere of Nitrogen. THF (100 mL) was added and the reaction was stirred and cooled to 0° C. 2.5 M n-butyllithium in hexane (36 mL, 0.089 mole) was added via syringe at 0° C. over 30 min. The reaction was stirred at 0° C. for 30 minutes. Ethyl trifluoroacetate (5.31 mL, 0.045 mole) was added via syringe at −60 to −50° C. over 10 minutes. The reaction was stirred at −70° C. for 1 h. Ammonium chloride 28% w/w in water (60 mL) was added and the mixture was extracted with Ether (2×50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo, and then allowed to stand under high vacuum for 2 h to afford an orange oil. The oil was chromatographed on silica gel with 2:1 hexanes, methylene chloride to afford the title compound as a yellow oil; 1H NMR (CDCl3, 400 MHz) δ 7.44-7.48 (tt, 2H), 7.55-7.60 (tt, 1H), 7.67-7.70 (m, 2H); 19F NMR (CDCl3, 400 MHz) δ 77.54 (s).
Quantity
10.8 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
5.31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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